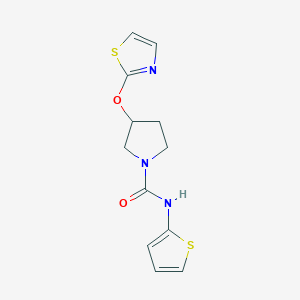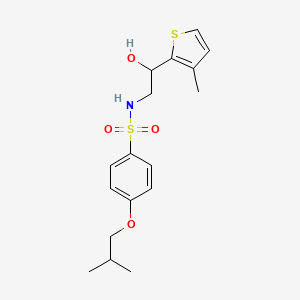
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-isobutoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-isobutoxybenzenesulfonamide is a complex organic compound that features a sulfonamide group, a thiophene ring, and a hydroxyethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-isobutoxybenzenesulfonamide typically involves multiple steps, starting with the formation of the thiophene ring. One common method involves the use of N,N-dimethyliminium salts and basic hydrolysis to form intermediates, which are then further reacted to introduce the sulfonamide group . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-isobutoxybenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The hydroxyethyl side chain can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride for acetylation, selenium dioxide for oxidation, and palladium on carbon (Pd/C) for hydrogenation reactions . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce primary or secondary amines.
Applications De Recherche Scientifique
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-isobutoxybenzenesulfonamide has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-isobutoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-2-carboxamide: This compound shares a similar thiophene ring and hydroxyethyl side chain but differs in the presence of a pyran ring.
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide: This compound has a benzamide group instead of the isobutoxybenzenesulfonamide group, making it less bulky and potentially more flexible.
Uniqueness
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-isobutoxybenzenesulfonamide is unique due to its combination of functional groups, which confer specific reactivity and stability. The presence of the isobutoxybenzenesulfonamide group provides additional steric hindrance, which can influence its interaction with biological targets and its overall chemical behavior.
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-(2-methylpropoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S2/c1-12(2)11-22-14-4-6-15(7-5-14)24(20,21)18-10-16(19)17-13(3)8-9-23-17/h4-9,12,16,18-19H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAOIEOCHUWQLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OCC(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
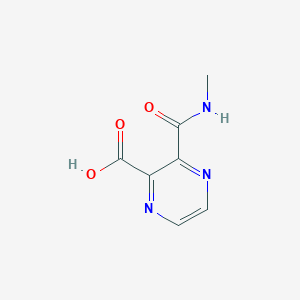

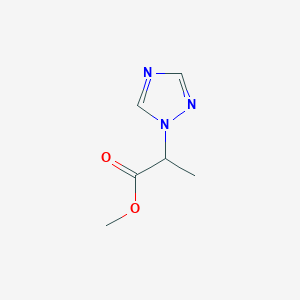


![N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2395285.png)
![Ethyl 5-(4-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2395286.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2395288.png)
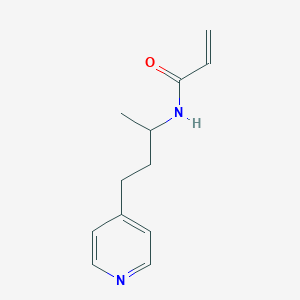
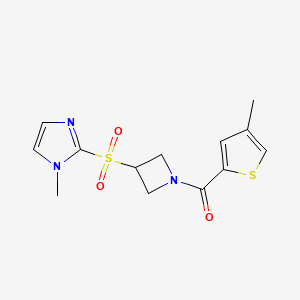
![4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2395293.png)


